Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 3-Chloro-N,N-diethyl-5-iodopyrazin-2-amine
Technical Whitepaper: Physical, Chemical, and Synthetic Profiling of 3-Chloro-N,N-diethyl-5-iodopyrazin-2-amine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In modern medicinal chemistry, highly functionalized pyrazine scaffolds are indispensable building blocks, frequently utilized in the development of kinase inhibitors and orexin receptor agonists[1]. 3-chloro-N,N-diethyl-5-iodopyrazin-2-amine (CAS: 1704064-41-4) [2] is a prime example of a rationally designed orthogonal intermediate. By strategically positioning three distinct functional handles—an electron-donating diethylamine group, a moderately reactive chlorine atom, and a highly reactive iodine atom—this molecule enables precise, chemoselective downstream modifications without the need for complex protecting-group chemistry.
This whitepaper provides a comprehensive analysis of its physicochemical properties, mechanistic reactivity, and a field-proven, self-validating synthetic protocol for its preparation.
Structural and Physicochemical Profiling
Understanding the physical and chemical properties of this pyrazine derivative is critical for predicting its behavior in both synthetic workflows and biological systems. The table below summarizes its core quantitative data[3],[4].
Table 1: Physicochemical Properties
| Property | Value | Causality / Impact |
| Chemical Name | 3-chloro-N,N-diethyl-5-iodopyrazin-2-amine | Systematic IUPAC nomenclature. |
| CAS Registry Number | 1704064-41-4 | Unique identifier for procurement and cataloging[2]. |
| Molecular Formula | C8H11ClIN3 | Defines the atomic composition. |
| Molecular Weight | 311.55 g/mol | Ideal MW for early-stage fragment-based drug design. |
| Exact Mass | 310.9686 Da | Critical for high-resolution LC-MS validation. |
| Topological Polar Surface Area | 29.0 Ų | Low tPSA suggests high membrane permeability. |
| H-Bond Donors / Acceptors | 0 / 3 | The fully alkylated tertiary amine removes H-bond donors, increasing lipophilicity. |
Causality Insight: The incorporation of the N,N-diethyl group at the C2 position eliminates the hydrogen-bond donor capacity of the primary amine. This structural choice significantly increases the molecule's lipophilicity and organic solubility, which is highly advantageous for homogenous transition-metal catalysis in non-polar solvents.
Mechanistic Reactivity & Chemoselectivity
As a Senior Application Scientist, I emphasize that the true value of 3-chloro-N,N-diethyl-5-iodopyrazin-2-amine lies in its orthogonal reactivity .
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The C5-Iodine Handle: The carbon-iodine (C-I) bond possesses a low bond dissociation energy (BDE ≈ 238 kJ/mol) and high polarizability. It undergoes rapid oxidative addition with Palladium(0) catalysts, making it the primary site for Suzuki-Miyaura or Sonogashira cross-coupling reactions.
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The C3-Chlorine Handle: The carbon-chlorine (C-Cl) bond is significantly stronger (BDE ≈ 400 kJ/mol). It remains inert during C5-iodine functionalization. Once the C5 position is substituted, the C3-Cl bond can be activated under harsher conditions (e.g., Buchwald-Hartwig amination or elevated-temperature SNAr).
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The C2-Diethylamine Influence: The nitrogen lone pair of the diethylamine group donates electron density into the pyrazine π-system via resonance. This electron-donating group (EDG) effect deactivates the pyrazine ring, preventing unwanted nucleophilic attack at the C3 position during early-stage syntheses.
Experimental Methodology: Self-Validating N,N-Diethylation Protocol
While one could theoretically synthesize this compound via SNAr of 2,3-dichloro-5-iodopyrazine[5] with diethylamine, regioselectivity issues often lead to complex mixtures. A more robust, field-proven approach is the direct N-alkylation of 3-chloro-5-iodopyrazin-2-amine (CAS: 1252597-70-8) [6].
The following protocol is designed as a self-validating system , ensuring high yield and purity through internal mechanistic checkpoints.
Step-by-Step Protocol
Reagents Required:
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3-chloro-5-iodopyrazin-2-amine (1.0 equiv)[6]
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Ethyl Iodide (2.5 equiv)
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Sodium Hydride (60% dispersion in mineral oil, 2.5 equiv)
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Anhydrous N,N-Dimethylformamide (DMF)
Workflow:
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Inert Preparation: Dissolve 1.0 equiv of 3-chloro-5-iodopyrazin-2-amine in anhydrous DMF under an argon atmosphere. Cool the reaction vessel to 0 °C using an ice bath.
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Controlled Deprotonation: Slowly add 2.5 equiv of NaH in small portions.
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Expertise Insight: The strict 0 °C temperature control manages the exothermic deprotonation of the weakly nucleophilic pyrazine amine, preventing degradation of the pyrazine core.
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Alkylation: After 30 minutes of stirring at 0 °C, add 2.5 equiv of Ethyl Iodide dropwise.
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Propagation & Self-Validation: Allow the mixture to warm to room temperature and stir for 12 hours.
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Trustworthiness Checkpoint: Monitor the reaction via LC-MS. The starting material (m/z 255) will first convert to a mono-ethyl intermediate (m/z 283). The protocol is self-validating: complete disappearance of the m/z 283 peak and the exclusive stabilization of the product peak (m/z 311) confirms that the stoichiometric limits successfully drove the reaction to complete N,N-diethylation without quaternizing the ring nitrogens.
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Workup: Quench carefully with saturated aqueous NH4Cl at 0 °C. Extract with Ethyl Acetate (3x), wash the combined organic layers thoroughly with brine (to remove DMF), dry over anhydrous Na2SO4, and concentrate in vacuo.
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Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure 3-chloro-N,N-diethyl-5-iodopyrazin-2-amine as a crystalline solid.
Downstream Application Workflow
Once synthesized, the compound is typically subjected to a sequence of chemoselective cross-coupling reactions to build complex pharmaceutical architectures[1]. The logical flow of this orthogonal functionalization is visualized below.
Fig 1: Chemoselective orthogonal functionalization workflow of the pyrazine scaffold.
Sources
- 1. WO2022094012A1 - Macrocyclic urea orexin receptor agonists - Google Patents [patents.google.com]
- 2. 3-氯-N,N-二乙基-5-碘吡嗪-2-胺 | 3-chloro-N,N-diethyl-5-iodopyrazin- | 1704064-41-4 - 乐研试剂 [leyan.com]
- 3. CAS:1704064-42-53-chloro-5-iodo-N,N-dimethylpyrazin-2-amine-毕得医药 [bidepharm.com]
- 4. 1704064-43-6|3-chloro-5-iodo-2-(pyrrolidin-1-yl)pyrazine|BLD Pharm [bldpharm.com]
- 5. 1816294-11-7|2,3-Dichloro-5-iodopyrazine|BLD Pharm [bldpharm.com]
- 6. jk-sci.com [jk-sci.com]
